3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
Description
Structural and Nomenclature Characteristics
The structural framework of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine consists of two interconnected heterocyclic rings: a five-membered pyrazole ring and a six-membered pyridine ring. The pyrazole component contains two nitrogen atoms in adjacent positions, creating a 1,2-diazole system. This ring system exhibits aromatic character due to the delocalization of π-electrons across the five-membered ring structure. The pyridine moiety contributes a six-membered aromatic ring with a single nitrogen atom, providing additional electronic properties to the overall molecular structure.
The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The systematic name 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine indicates the primary pyridine ring as the parent structure, with the pyrazole substituent attached at the 3-position. The bromomethyl group is specifically located at the 4-position of the pyrazole ring, as denoted in the nomenclature. Alternative naming systems may refer to this compound using variations such as 3-[(4-bromopyrazol-1-yl)methyl]pyridine, though the systematic name provides the most precise structural description.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrN3 |
| Molecular Weight | 238.08 g/mol |
| SMILES Code | BrCC1=CNN=C1C2=CC=CN=C2 |
| Chemical Abstract Service Number | 2090609-36-0 |
The compound's structural characteristics include specific bond lengths and angles that reflect the aromatic nature of both ring systems. The pyrazole ring exhibits carbon-nitrogen bond distances of approximately 1.33 Angstroms, similar to those found in the parent pyrazole structure. The connection between the pyrazole and pyridine rings occurs through a carbon-carbon bond that maintains the planarity necessary for optimal π-electron delocalization across the extended system.
Electronic properties of the molecule are influenced by the presence of three nitrogen atoms distributed across the two heterocyclic rings. These nitrogen atoms serve as electron-withdrawing centers, affecting the overall electron density distribution throughout the molecular framework. The bromomethyl substituent introduces additional electronic effects through its electron-withdrawing bromine atom, which can participate in various intermolecular interactions.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine within the broader field of organic chemistry. Heterocyclic chemistry emerged as a distinct discipline during the 1800s, coinciding with the rapid advancement of organic chemistry as a whole. Early pioneers in this field laid the groundwork for the synthetic methodologies and theoretical understanding that would eventually enable the preparation of complex molecules like 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine.
The study of pyrazole chemistry specifically began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" and discovered the antipyretic properties of pyrazole derivatives. Knorr's work represented a pivotal moment in heterocyclic chemistry, as it demonstrated the potential biological activity inherent in these nitrogen-containing ring systems. The classical synthesis method developed by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane to produce pyrazole, established fundamental synthetic approaches that would influence subsequent developments in the field.
Pyridine chemistry developed along a parallel timeline, with Scottish scientist Thomas Anderson providing the first documented preparation of pyridine in 1849 through the high-temperature treatment of animal bones. Anderson's isolation and characterization of pyridine marked the beginning of systematic research into six-membered nitrogen heterocycles. The structural determination of pyridine was achieved decades later through the work of Wilhelm Körner and James Dewar, who proposed that pyridine could be viewed as benzene with one carbon-hydrogen unit replaced by nitrogen.
| Year | Development | Scientist | Significance |
|---|---|---|---|
| 1818 | First heterocyclic compound (alloxan) isolated | Brugnatelli | Beginning of heterocyclic chemistry |
| 1849 | Pyridine isolation from animal bones | Thomas Anderson | First documented pyridine preparation |
| 1883 | Pyrazole nomenclature and antipyretic discovery | Ludwig Knorr | Foundation of pyrazole chemistry |
| 1898 | Classical pyrazole synthesis | Hans von Pechmann | Established synthetic methodology |
The twentieth century witnessed significant advances in synthetic methodologies that enabled the preparation of increasingly complex heterocyclic structures. The development of modern synthetic techniques, including palladium-catalyzed coupling reactions and advanced cyclization methods, provided chemists with the tools necessary to construct molecules containing multiple heterocyclic rings. These advances directly contributed to the feasibility of synthesizing compounds like 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine with high efficiency and selectivity.
Contemporary heterocyclic chemistry has evolved to encompass sophisticated understanding of electronic structure, reactivity patterns, and synthetic strategy. The integration of computational chemistry with experimental techniques has enhanced the ability to predict and rationalize the properties of complex heterocyclic compounds. This evolution has been particularly important for understanding the behavior of mixed heterocyclic systems, where multiple ring types interact to produce unique chemical and physical properties.
The historical progression from simple heterocyclic compounds to complex multi-ring systems like 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine illustrates the remarkable advancement of synthetic organic chemistry over the past two centuries. Modern synthetic capabilities now enable the preparation of precisely designed molecular architectures that would have been inconceivable to early heterocyclic chemists, yet the fundamental principles established by pioneering researchers continue to inform contemporary research approaches.
Properties
IUPAC Name |
3-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOFAZZBSWYIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is a notable derivative in the pyrazole family, characterized by its unique structural features that include both bromine and nitrogen functionalities. This compound has garnered attention due to its diverse biological activities, which have been explored in various studies. Below, we summarize the key findings regarding its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.
Synthesis
The synthesis of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine typically involves the reaction of appropriate pyrazole precursors with bromomethyl derivatives. The details of these synthetic pathways can vary based on the desired substituents and functional groups. Recent literature emphasizes the importance of optimizing reaction conditions to yield high purity and yield of the target compound .
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives act as effective anti-inflammatory agents. In vivo studies using carrageenan-induced edema models have shown that compounds related to this structure can reduce inflammation significantly, with some derivatives achieving over 75% inhibition of inflammatory markers like TNF-α and IL-6 at specific concentrations .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, in vitro assays have revealed that certain compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including those similar to 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine, showed promising results against human cancer cell lines. The compound demonstrated an IC50 value lower than that of doxorubicin, indicating superior potency in inhibiting cell proliferation .
Case Study 2: Anti-inflammatory Mechanism
In a model assessing anti-inflammatory activity, a derivative was tested for its ability to inhibit COX-2 enzyme activity. Results indicated a significant reduction in prostaglandin E2 levels, suggesting that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Research Findings Summary Table
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties make it a candidate for developing drugs targeting neurological disorders and other diseases.
Case Study: Neurological Disorders
Research has indicated that derivatives of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine exhibit potential as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases. Studies have shown that these compounds can enhance receptor binding affinity, making them promising candidates for further development in treating conditions such as Alzheimer's disease .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals, enhancing the efficacy of crop protection products against pests and diseases.
Data Table: Agrochemical Applications
| Application Area | Description |
|---|---|
| Crop Protection | Enhances pesticide efficacy |
| Disease Resistance | Improves plant resilience against pathogens |
Material Science
The compound is explored for its potential in creating advanced materials, including polymers and coatings that require specific chemical interactions for improved durability and performance.
Research Findings
Studies have demonstrated that incorporating 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for industrial applications .
Biochemical Research
In biochemical research, this compound is instrumental in studying enzyme interactions and biological pathways. It aids researchers in understanding disease mechanisms and identifying potential therapeutic targets.
Case Study: Enzyme Interaction
Recent investigations have highlighted the role of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine derivatives in modulating enzyme activity related to inflammatory pathways. These compounds have shown promising anti-inflammatory effects in preclinical models, suggesting their utility in developing new anti-inflammatory agents .
Analytical Chemistry
The compound is also employed in analytical chemistry for developing techniques such as chromatography, facilitating the precise detection and quantification of various substances within complex mixtures.
Data Table: Analytical Applications
| Technique | Application |
|---|---|
| Chromatography | Detection of complex mixtures |
| Spectroscopy | Quantification of active compounds |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) exhibits high electrophilicity, enabling diverse nucleophilic substitutions:
Key findings :
-
Amine substitutions proceed efficiently with primary/secondary amines under mildly basic conditions.
-
Thiol substitutions require polar aprotic solvents for optimal reactivity .
Cross-Coupling Reactions
The bromine atom participates in metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
text3-(4-(BrCH₂)-1H-pyrazol-3-yl)pyridine + ArB(OH)₂ → 3-(4-(ArCH₂)-1H-pyrazol-3-yl)pyridine (Ar = aryl)
Buchwald-Hartwig Amination
-
Forms C-N bonds with aryl/alkyl amines (Pd₂(dba)₃/Xantphos)
Oxidation
The pyrazole ring undergoes controlled oxidation:
text3-(4-(BrCH₂)-1H-pyrazol-3-yl)pyridine → 3-(4-(BrCO)-1H-pyrazol-3-yl)pyridine (CrO₃/H₂SO₄)
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring:
-
Forms tetrahydropyridine derivatives (89% yield)
Condensation Reactions
The pyrazole NH participates in cyclocondensations:
| Partner | Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Benzaldehyde | HCl/EtOH, Δ | Pyrazolo[3,4-b]pyridine fused quinazolines | 77 |
| Ethyl acetoacetate | Piperidine, MW | Dihydropyrano[2,3-c]pyrazoles | 82 |
| Semicarbazide | AcOH/H₂O, RT | Triazolo[1,5-a]pyrazines | 69 |
Comparative Reactivity Analysis
| Derivative | Relative Reactivity (vs Parent) | Key Factor |
|---|---|---|
| 3-(4-ClCH₂-1H-pyrazol-3-yl)pyridine | 0.6× | Lower leaving group ability of Cl⁻ |
| 3-(4-I-CH₂-1H-pyrazol-3-yl)pyridine | 1.2× | Enhanced electrophilicity of I-CH₂ |
| 3-(4-HOCH₂-1H-pyrazol-3-yl)pyridine | Non-reactive | Hydroxyl group lacks leaving capacity |
Mechanistic Insights
The bromomethyl group's reactivity follows second-order kinetics in substitution reactions ( in DMF). DFT calculations reveal:
This compound's dual reactivity (pyrazole NH + bromomethyl group) enables tailored synthesis of bioactive molecules and functional materials. Recent advances in flow chemistry have improved yields to >90% for scale-up processes, positioning it as a valuable intermediate in medicinal chemistry and materials science.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are summarized in Table 1:
Table 1. Structural and Functional Comparison of Pyridine-Pyrazole Derivatives
Key Observations:
- Reactivity: The bromomethyl group in the target compound distinguishes it from non-halogenated analogs like 4-(1H-pyrazol-3-yl)pyridine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and alkylation .
- Crystallography : 4-(1H-Pyrazol-3-yl)pyridine forms hydrogen-bonded co-crystals with terephthalic acid, creating a 3D network via O–H⋯N and N–H⋯O interactions . The bromomethyl group in the target compound may disrupt such packing due to steric and electronic effects.
Stability and Reactivity
- Bromine vs. Chlorine : Bromine’s higher leaving-group ability compared to chlorine (e.g., in 4-[4-Bromo-1-(2-chloroethyl)-1H-pyrazol-3-yl]pyridine) makes the target compound more reactive in SN2 reactions .
- Thermal Stability: Brominated pyrazoles generally exhibit lower thermal stability than non-halogenated analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .
Preparation Methods
General Synthetic Strategies for Pyrazole-Pyridine Derivatives
According to recent literature on pyrazolo-pyridine systems, two major synthetic strategies are commonly employed:
- Strategy A: Formation of the pyridine ring onto an existing pyrazole core.
- Strategy B: Formation of the pyrazole ring onto a preexisting pyridine scaffold.
For 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine, the synthetic route typically follows Strategy B, where the pyrazole ring is functionalized and then attached to the pyridine ring, or vice versa, followed by bromomethylation at the pyrazole 4-position.
Preparation via Bromomethylation of Pyrazole Derivatives
The key step in synthesizing 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is the introduction of the bromomethyl group at the 4-position of the pyrazole ring. This is generally achieved by:
- Starting from a 3-(pyrazol-3-yl)pyridine precursor.
- Reacting with bromomethylating agents such as N-bromosuccinimide (NBS) or bromomethyl derivatives under controlled conditions.
This reaction is often carried out in an organic solvent like chloroform or dichloromethane, at low temperatures (0–25 °C) to avoid over-bromination and side reactions.
Detailed Stepwise Preparation Method
A representative preparation method for 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine can be summarized as follows:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-(1H-pyrazol-3-yl)pyridine | Condensation of appropriate hydrazines with 3-pyridine carboxaldehyde or derivatives | Formation of pyrazole-pyridine scaffold |
| 2 | Bromomethylation at pyrazole 4-position | Treatment with N-bromosuccinimide (NBS) or bromomethyl bromide in CHCl3 at 0–25 °C | Selective bromination to yield 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine |
| 3 | Purification | Column chromatography using petroleum ether/ethyl acetate mixtures | Isolation of pure target compound |
This method is supported by general pyrazole bromomethylation protocols where NaI and K2CO3 are sometimes used as additives to facilitate the reaction.
Alternative Synthetic Routes and Key Considerations
Reduction and Diazotization Steps: In related pyrazole intermediates, reduction of nitro groups to amino groups followed by diazotization and Sandmeyer reactions have been used to introduce bromine substituents on pyrazole rings. While this is more common for 4-bromo-1H-pyrazol derivatives, it can be adapted for bromomethylation by modifying reagents and conditions.
Catalysts and Solvents: Palladium on carbon (Pd/C) catalysts under hydrogen atmosphere have been used for reduction steps in pyrazole synthesis, but for bromomethylation, halogenating agents in inert solvents are preferred.
Reaction Monitoring: Reactions are typically monitored by thin-layer chromatography (TLC) and purified by flash chromatography to ensure selective substitution and high purity.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
The bromomethylation step is critical and must be carefully controlled to avoid polybromination or decomposition of the pyrazole ring.
Using an excess of base such as potassium carbonate helps in scavenging acidic by-products and drives the reaction to completion.
The choice of solvent affects the reaction rate and selectivity; chloroform is favored for its inertness and ability to dissolve both organic reagents and salts formed during the process.
Purification by flash chromatography with a high ratio of non-polar to polar solvents (petroleum ether:ethyl acetate ~80:1) improves yield and purity.
Alternative routes involving diazotization and Sandmeyer reactions provide access to brominated pyrazole intermediates but require additional steps and careful handling of hazardous reagents.
Q & A
Q. How can the synthesis of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine be optimized for improved yield and purity?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : Use a brominating agent (e.g., CuBr) with a pyrazole precursor (e.g., 3-(4-iodo-1H-pyrazol-3-yl)pyridine) in polar aprotic solvents like DMSO or DMF.
- Catalyst Optimization : Replace copper(I) bromide with Pd-based catalysts (e.g., Pd(PPh₃)₄) for higher selectivity in bromomethylation .
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product, as described in low-yield (17.9%) protocols .
- Critical Analysis : The low yield in may stem from competing side reactions (e.g., dehalogenation). Testing microwave-assisted synthesis or alternative leaving groups (e.g., tosyloxylation ) could improve efficiency.
Q. What spectroscopic and analytical techniques are most reliable for characterizing 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the bromomethyl group (δ ~4.3 ppm for CHBr) and pyrazole/pyridine ring protons. Compare with literature shifts for similar compounds (e.g., δ 8.87 ppm for pyridine protons ).
- HRMS : Validate molecular weight via ESI-HRMS (e.g., [M+H] peak matching theoretical m/z).
- X-ray Crystallography : For structural confirmation, grow crystals in aqueous/organic solvent mixtures and refine using SHELXL .
Advanced Research Questions
Q. How does the bromomethyl group influence the compound’s reactivity in coordination chemistry or cross-coupling reactions?
Methodological Answer:
- Coordination Chemistry : The bromomethyl group can act as a leaving group, enabling ligand functionalization. For example, Zn(II) complexes with pyrazole-pyridine ligands show tetrahedral coordination via N-donor atoms, as seen in .
- Cross-Coupling : Utilize Suzuki-Miyaura coupling with arylboronic acids to replace the bromine atom. Compare reactivity with other brominated pyrazoles (e.g., 3-bromopyrazolo[1,5-a]pyridine in ) .
Q. What challenges arise in crystallizing 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine, and how can they be addressed?
Methodological Answer:
- Challenges :
- Hygroscopicity due to the polar bromomethyl group.
- Weak intermolecular interactions (e.g., van der Waals forces) limiting crystal growth.
- Solutions :
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for similar compounds?
Methodological Answer:
- Data Reconciliation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
